molecular formula C13H13N3O3 B13744435 N-Methyl-N-(quinoxaline-2-carbonyl)alanine CAS No. 21704-83-6

N-Methyl-N-(quinoxaline-2-carbonyl)alanine

Cat. No.: B13744435
CAS No.: 21704-83-6
M. Wt: 259.26 g/mol
InChI Key: QZTGAMKKSOLPRY-UHFFFAOYSA-N
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Description

N-Methyl-N-(quinoxaline-2-carbonyl)alanine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(quinoxaline-2-carbonyl)alanine typically involves the reaction of quinoxaline derivatives with alanine in the presence of a methylating agent. One common method is the copper-catalyzed quinoxalinone formation of 2-haloanilines and amino acids, followed by reduction and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions (MCRs) are often employed to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(quinoxaline-2-carbonyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Vanadium (V) oxide

    Reducing agents: Aluminum hydride

    Catalysts: Copper, palladium

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinoxalin-2-ones, while reduction can produce tetrahydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-N-(quinoxaline-2-carbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(quinoxaline-2-carbonyl)alanine is unique due to its specific structure, which combines the quinoxaline moiety with an alanine residue. This combination imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

21704-83-6

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19)

InChI Key

QZTGAMKKSOLPRY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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